molecular formula C12H9F3N2O B1386482 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-51-9

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1386482
CAS No.: 1086378-51-9
M. Wt: 254.21 g/mol
InChI Key: YNPMQPSYJQNRCD-UHFFFAOYSA-N
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Description

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-6-(trifluoromethyl)pyridine, is reacted with a suitable nucleophile, such as sodium methoxide, to form 6-(trifluoromethyl)pyridin-2-ol.

    Coupling Reaction: The pyridine intermediate is then coupled with 4-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline or further to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or sodium hydride can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenol
  • 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
  • 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Uniqueness

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the trifluoromethyl group and the aniline moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aniline moiety provides a site for further functionalization and interaction with biological targets.

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPMQPSYJQNRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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